molecular formula C17H25NO B430309 N-cycloheptyl-2-phenylbutanamide

N-cycloheptyl-2-phenylbutanamide

Cat. No.: B430309
M. Wt: 259.4g/mol
InChI Key: NEQSDCRSHKFOCT-UHFFFAOYSA-N
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Description

N-Cycloheptyl-2-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a phenyl group at the second carbon and a cycloheptylamine group at the nitrogen atom. The cycloheptyl group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and receptor interactions compared to smaller substituents .

Properties

Molecular Formula

C17H25NO

Molecular Weight

259.4g/mol

IUPAC Name

N-cycloheptyl-2-phenylbutanamide

InChI

InChI=1S/C17H25NO/c1-2-16(14-10-6-5-7-11-14)17(19)18-15-12-8-3-4-9-13-15/h5-7,10-11,15-16H,2-4,8-9,12-13H2,1H3,(H,18,19)

InChI Key

NEQSDCRSHKFOCT-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CCCCCC2

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CCCCCC2

solubility

33.4 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-(2-Chlorophenyl)-2-Phenylbutanamide
  • Structure : Shares the 2-phenylbutanamide core but replaces the cycloheptyl group with a 2-chlorophenyl moiety.
  • Synthetic Routes: Reported yields and methods are sparse, but LookChem highlights feasible synthesis via amidation of 2-phenylbutanoic acid with 2-chloroaniline .
N-(2,6-Dimethylphenyl)-2-(Ethylpropylamino)Butanamide
  • Structure: Features a dimethylphenyl group and an ethylpropylamino side chain.
  • Likely higher metabolic stability due to reduced susceptibility to oxidative degradation compared to cycloheptyl derivatives .
N-(4-Amino-2-Methylphenyl)-2-(2-Methylphenoxy)-Butanamide
  • Structure: Incorporates a phenoxy linkage and amino-methylphenyl substituent.
  • Key Differences: The phenoxy group enhances resonance stabilization and may confer antioxidant properties.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Lipophilicity (LogP)*
N-Cycloheptyl-2-phenylbutanamide ~275 (estimated) Cycloheptyl, phenyl High
N-(2-Chlorophenyl)-2-phenylbutanamide 211.69 Chlorophenyl Moderate
(2S)-2-[ () 466.68 Cyclohexylamino, thioxomethyl Very High
N-(4-Amino-2-methylphenyl)-[...] 298.38 Phenoxy, amino Low-Moderate

*LogP estimated based on substituent contributions.

  • Cycloheptyl vs.
  • Chlorophenyl vs. Methylphenoxy: Chlorine’s electronegativity contrasts with the phenoxy group’s electron-donating effects, altering electronic distribution and reactivity .

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